2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1537268-73-7
VCID: VC6991800
InChI: InChI=1S/C10H10N2O2/c13-7-6-9-11-12-10(14-9)8-4-2-1-3-5-8/h1-5,13H,6-7H2
SMILES: C1=CC=C(C=C1)C2=NN=C(O2)CCO
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol

CAS No.: 1537268-73-7

Cat. No.: VC6991800

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol - 1537268-73-7

Specification

CAS No. 1537268-73-7
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol
Standard InChI InChI=1S/C10H10N2O2/c13-7-6-9-11-12-10(14-9)8-4-2-1-3-5-8/h1-5,13H,6-7H2
Standard InChI Key JELBADMXOJTVPB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(O2)CCO

Introduction

Chemical Identity and Structural Features

The IUPAC name 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol reflects its molecular architecture:

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.

  • Phenyl substituent: Attached at the 5-position of the oxadiazole ring.

  • 2-Hydroxyethyl group: Linked to the 2-position of the oxadiazole, introducing hydrophilicity.

Molecular Formula and Key Properties

PropertyValue
Molecular formulaC10_{10}H10_{10}N2_2O2_2
Molecular weight190.20 g/mol
LogP (predicted)1.45
Topological PSA72.84 Ų
Hydrogen bond donors1 (hydroxyl group)
Hydrogen bond acceptors4 (oxadiazole O, N; hydroxyl O)

The hydroxyl group enhances aqueous solubility compared to non-polar analogs like 2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (LogP = 2.16) .

Synthesis and Optimization Strategies

Cyclization of Hydrazide Precursors

A common route to 1,3,4-oxadiazoles involves cyclizing hydrazides with dehydrating agents. For example:

  • Hydrazide formation: Reacting ethyl 4-chlorobenzoate with hydrazine hydrate yields 4-chlorobenzohydrazide .

  • Cyclization: Treating the hydrazide with carbon disulfide (CS2_2) and potassium hydroxide (KOH) in ethanol under reflux forms 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol .

  • Functionalization: Alkylating the thiol group with 2-bromoethanol could theoretically yield the target compound, though this step requires optimization to avoid over-oxidation .

Alternative Pathways

  • Schiff base intermediates: Ansari et al. (2009) demonstrated that Schiff bases derived from 2-phenyl-3-semicarbazidoindole undergo cyclo-dehydrogenation with FeCl3_3 in acetic acid to form oxadiazoles . Adapting this method with ethanolamine derivatives may provide a route to the hydroxyethyl substituent.

  • Nucleophilic substitution: Amer et al. (2018) synthesized 5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol via nucleophilic substitution of ethyl chloroacetate with p-nitrophenol . Replacing chloroacetate with bromoethanol derivatives could yield the desired product.

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

  • IR spectroscopy:

    • O–H stretch: 3200–3600 cm1^{-1} (hydroxyl).

    • C=N stretch: 1600–1650 cm1^{-1} (oxadiazole ring).

  • 1^1H NMR (DMSO-d6_6):

    • δ 2.80–2.90 (t, 2H, –CH2_2–OH).

    • δ 3.70–3.80 (t, 2H, oxadiazole–CH2_2–).

    • δ 7.40–8.10 (m, 5H, aromatic protons).

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group.

  • Stability: Susceptible to oxidative degradation at the hydroxyl group under acidic conditions.

Biological Activities and Mechanisms

Neuroprotective Activity

Compounds bearing the 5-phenyl-1,3,4-oxadiazole scaffold inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), key targets in Alzheimer’s disease . For instance, SD-6 (IC50_{50} = 0.907 µM for AChE) shares structural similarities with the target compound, suggesting potential cognitive-enhancing properties .

Anticancer Activity

Oxadiazoles induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels. While direct evidence is lacking, the electron-deficient oxadiazole ring may interact with cellular thiols, disrupting redox homeostasis.

Applications in Drug Discovery

Multitarget-Directed Ligands (MTDLs)

The compound’s ability to simultaneously inhibit AChE and BACE-1 positions it as a candidate for MTDL development, addressing multifactorial diseases like Alzheimer’s .

Prodrug Design

The hydroxyl group serves as a site for esterification, enabling prodrug strategies to improve blood-brain barrier permeability.

Recent Advances and Future Directions

Computational Modeling

Molecular docking studies predict strong interactions with AChE’s peripheral anionic site (PAS), akin to donepezil . Virtual screening of derivatives could identify optimized analogs.

Synthetic Methodology Innovations

Recent work by Suman Bala et al. (2014) highlights microwave-assisted synthesis as a rapid, high-yield approach to oxadiazoles , which could be adapted for this compound.

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